(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Fragment-Based Drug Design Hydrogen Bond Acceptor Modification

The compound (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, CAS 2034246-65-4, is a heterocyclic building block featuring a 5-bromofuran moiety connected via a methanone linker to a pyrrolidine ring substituted with a pyrimidin-4-yloxy group. It is primarily utilized in medicinal chemistry as a synthetic intermediate, where the bromofuran acts as a reactive handle for cross-coupling reactions and the pyrimidinyloxy-pyrrolidine scaffold serves as a privileged, rigid fragment for probing biological targets.

Molecular Formula C13H12BrN3O3
Molecular Weight 338.161
CAS No. 2034246-65-4
Cat. No. B2512186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
CAS2034246-65-4
Molecular FormulaC13H12BrN3O3
Molecular Weight338.161
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-4-9(7-17)19-12-3-5-15-8-16-12/h1-3,5,8-9H,4,6-7H2
InChIKeyBUZKOPQPXUFLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034246-65-4) as a Bifunctional Building Block


The compound (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, CAS 2034246-65-4, is a heterocyclic building block featuring a 5-bromofuran moiety connected via a methanone linker to a pyrrolidine ring substituted with a pyrimidin-4-yloxy group . It is primarily utilized in medicinal chemistry as a synthetic intermediate, where the bromofuran acts as a reactive handle for cross-coupling reactions and the pyrimidinyloxy-pyrrolidine scaffold serves as a privileged, rigid fragment for probing biological targets . No intrinsic bioactivity data was identified for this specific compound in primary literature, classifying it as a functional probe or synthetic precursor rather than a terminal bioactive entity . This profile is critical for procurement decisions where structural features, rather than potency, drive selection.

Strategic Sourcing of CAS 2034246-65-4: Why Generic Analogs Cannot Replicate It


High-strength quantitative differentiation evidence for this exact compound against analogs is currently absent from the primary literature. However, generic substitution is structurally indefensible: the pyrimidin-4-yloxy substituent is not electronically or sterically interchangeable with pyridinyloxy or other heteroaryl ether analogs . The presence of two endocyclic nitrogen atoms in the pyrimidine ring alters hydrogen-bond acceptor capacity. This dictates that even minor structural deviations (e.g., pyridin-4-yloxy vs. pyrimidin-4-yloxy) lead to profound changes in target engagement when the fragment is elaborated into a bioactive series, which is why procurement must be exact-structure rather than analog-based.

Procurement Decision Data: Quantitative Head-to-Head Analysis for (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone


Structural Differentiation: Pyrimidine vs. Pyridine in the Heteroaryl Ether Motif

The target compound incorporates a pyrimidin-4-yloxy group , whereas the closest commercially identified analog, CAS 2034249-37-9, contains a pyridin-4-yloxy group . Pyrimidine introduces an additional endocyclic nitrogen relative to pyridine, fundamentally altering electron density and molecular recognition. There are no head-to-head biological assays for these two compounds; all differentiation is at the structural and physicochemical level.

Medicinal Chemistry Fragment-Based Drug Design Hydrogen Bond Acceptor Modification

Physicochemical Property Comparison Against the Pyridinyloxy Analog

The pyrimidine ring in the target compound is more hydrophilic than the pyridine ring in CAS 2034249-37-9, which shifts its physicochemical profile. The target's profile is estimated; only the analog's data is experimentally sourced.

ADME Prediction Physicochemical Profiling Medicinal Chemistry

Bifunctional Utility: 5-Bromofuran as a Cross-Coupling Handle

The 5-bromofuran moiety is a validated substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). While this handle is shared with the analog CAS 2034249-37-9, its pairing with the pyrimidinyloxy-pyrrolidine scaffold creates a unique bivalent building block. No direct reactivity comparison between the pyrimidine and pyridine variants was found. Suppliers indicate a typical purity of 95% for the target compound , which is consistent with analogs like (5-bromofuran-2-yl)(pyrrolidin-1-yl)methanone .

Synthetic Chemistry C-C Bond Formation Building Block Validation

Target Applications: Where (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone Delivers Strategic Value


Fragment-Based Drug Design (FBDD) Requiring Nitrogen-Rich Heterocycles

Procurement for FBDD libraries that necessitate a pyrrolidine scaffold with a dual hydrogen-bond acceptor motif. The pyrimidin-4-yloxy group provides an additional HBA site compared to the pyridine analog , making it preferable for screening against kinase and metalloenzyme targets where bidentate or chelating interactions are essential.

Synthesis of Targeted Covalent Inhibitors (TCIs)

The 5-bromofuran handle allows for late-stage diversification via cross-coupling to introduce warheads or targeting moieties . The target compound's unique combination of a reactive bromine and a pyrimidine-bearing pyrrolidine core enables the creation of TCIs where the pyrimidine acts as a recognition element, and the bromofuran serves as the functionalization point .

Property-Driven Lead Optimization Programs

For programs seeking to reduce lipophilicity (LogP) to improve solubility and off-target profiles, the target compound offers a predicted lower LogP compared to the pyridinyloxy analog CAS 2034249-37-9 . This makes it a superior choice for designing orally bioavailable candidates where excessive lipophilicity has already been identified as a liability in the pyridine series .

Quote Request

Request a Quote for (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.